
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the ester bond in this compound is susceptible to alkaline hydrolysis . This suggests that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.
Biochemical Pathways
It is used in the preparation of alanine-glutamic dendrimer and other polypeptides , indicating that it may play a role in peptide synthesis or modification.
Pharmacokinetics
Given its susceptibility to alkaline hydrolysis , it can be inferred that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.
Result of Action
It is used in proteomics research , suggesting that it may have effects on protein structure or function.
Action Environment
It is known that the ester bond in this compound is susceptible to alkaline hydrolysis , suggesting that the compound’s stability and efficacy may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been genetically encoded into proteins for site-specific protein modifications . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its significant biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester typically involves the esterification of L-glutamic acid with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester undergoes various chemical reactions, including:
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: L-Alanine and L-glutamic acid.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamic Acid: A similar compound without the benzyl ester groups.
L-Glutamic Acid γ-Benzyl Ester: A related compound with a single benzyl ester group.
N-α-Boc-L-glutamic Acid γ-Benzyl Ester: A protected form of L-glutamic acid with a benzyl ester group.
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester is unique due to its dual benzyl ester groups, which provide additional sites for chemical modification and enhance its utility in various research applications . The presence of both alanine and glutamic acid residues also allows for the study of interactions between these amino acids and other biomolecules .
Biological Activity
N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester, a diester derivative of L-alanine and L-glutamic acid, has garnered attention in recent research for its diverse biological activities. This compound is characterized by its two benzyl ester groups, which enhance its lipophilicity and potential bioactivity. The following sections will provide an overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H26N2O5
- Molecular Weight : Approximately 398.45 g/mol
- CAS Number : 87063-91-0
The structure of this compound allows for significant interactions with biological systems, particularly through hydrolysis processes that release L-alanine and L-glutamic acid, both of which play critical roles in various metabolic pathways.
Synthesis
The synthesis of this compound typically involves the esterification of L-alanine and L-glutamic acid with benzyl alcohol. The reaction conditions can be optimized to enhance yield and purity, often utilizing catalytic methods to facilitate the formation of the ester bonds.
Biological Activities
This compound exhibits several notable biological activities:
Case Study 1: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of amino acid derivatives found that this compound could significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved the modulation of glutamate receptors, which are crucial for synaptic plasticity and memory formation.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various amino acid esters, researchers highlighted the potential antimicrobial properties of N-L-Alanyl-L-glutamic Acid derivatives. The study employed agar diffusion methods against common pathogens like E. coli and S. aureus, showing promising results that warrant further investigation into this compound's efficacy .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFZCMNCZLJQ-LPHOPBHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737570 | |
Record name | Dibenzyl L-alanyl-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87063-91-0 | |
Record name | Dibenzyl L-alanyl-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.